EGFR-IN-80 is a third-generation, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. It functions by forming a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of the enzyme.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVnApKhn8l-01T5ykYEEw7rGegCEUSbzfc6Xak1qlPm8Ho7F33ecsLcVjMD7jCaX3xVUeKCvRvfRvYBs795p6a1kUX2Uf1sC0_-4pLCLRSz6WjqC5JtW4nQtwMx1XfYj6Idt2LUB3m4rrF4wg%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFrW1XJz1OXA82lSN20xHhDEjn1fL1r9adkSJRJnpFLgW64qSPVXFQ22AYr2qLi9BpZcF32k9d7vOpowRNPKd8K8m03p_XctVbG9ESMucBT1reVz30PtpBXkM-aY0Ex98-SckzS-t1aPsiMMxSQIPqU-E9cYLNpdFq0)] This mechanism is particularly effective against EGFR variants harboring the T790M "gatekeeper" mutation, a primary driver of acquired resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC) research models.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEQL6t3ft4RFLAnXPR-hwnCiv5WavOH5b4nrbw6xyRVpApEh7Xnd_5SBKjO0INkLdC9drWPrSAARjxgK-pDb8MkX_Vm2su_d_X5KY3A7JQPKGIebfHwQ1v0MKGdYWQ7o1zoCKDEc2ZYe02gk2c%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmBzRGCCWoBEFroUPsdv15uOTdo4YVbWnHGmCKieQqRZE8E7nVJuaKXw3pROB3pqMxMMv0c3D6VQyyLahwW3sPW8WBJoPLj-e7nwn9hO0Pj8qbRqks83elY7y3U470dz2Fq7nRS13o1P1H43g%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGmotTksVq_1GGIspfN1aAtruph_Fgc5xt6rfiLhYziEu6eqWc5liYUkWk3LLF-22ClcRpcugs-Imb6-b_M5SWnROgX3kikxAd3Sibqc_34-b7byH1M1Jw8YPWZh9ZRkVeCRVApJHAiF5LqFHs%3D)] Its targeted, covalent action provides sustained inhibition, making it a critical tool for studying resistance pathways.
Substituting EGFR-IN-80 with first-generation reversible inhibitors like gefitinib or erlotinib is unsuitable for studying T790M-mediated resistance, as these compounds are largely ineffective against this mutation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEQL6t3ft4RFLAnXPR-hwnCiv5WavOH5b4nrbw6xyRVpApEh7Xnd_5SBKjO0INkLdC9drWPrSAARjxgK-pDb8MkX_Vm2su_d_X5KY3A7JQPKGIebfHwQ1v0MKGdYWQ7o1zoCKDEc2ZYe02gk2c%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGB6ExOl6pxqh3p3WPK3VqjMs-TFbHCHY0-OwBoAfHUCirlEOcoWKLXRXZv2eCcn_zgMG0IMBNQtKjDw3NdGpABW644Ku2V5ZzkiUkbdc0W-hNQp56xbgiUTXzs6aR-A-vLxsxiChIm1iWMFes%3D)] While second-generation inhibitors such as afatinib can inhibit T790M, they often show significant activity against wild-type (WT) EGFR, leading to a narrower experimental window and potential off-target effects in cellular models.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVnApKhn8l-01T5ykYEEw7rGegCEUSbzfc6Xak1qlPm8Ho7F33ecsLcVjMD7jCaX3xVUeKCvRvfRvYBs795p6a1kUX2Uf1sC0_-4pLCLRSz6WjqC5JtW4nQtwMx1XfYj6Idt2LUB3m4rrF4wg%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmBzRGCCWoBEFroUPsdv15uOTdo4YVbWnHGmCKieQqRZE8E7nVJuaKXw3pROB3pqMxMMv0c3D6VQyyLahwW3sPW8WBJoPLj-e7nwn9hO0Pj8qbRqks83elY7y3U470dz2Fq7nRS13o1P1H43g%3D)] Third-generation inhibitors are designed for selectivity, but differences in scaffold chemistry and reversible binding affinity can lead to varied potency and off-target profiles, impacting experimental reproducibility. Therefore, precise compound selection is critical for achieving targeted and interpretable results in resistance research.
EGFR-IN-80 belongs to the class of third-generation inhibitors designed to potently inhibit the key drug-resistant double mutant EGFR L858R/T790M. For example, a structurally related and well-characterized third-generation inhibitor, WZ4002, demonstrates an IC50 of approximately 80 nM against this double mutant in cellular autophosphorylation assays.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqtLEY1ybJ3NA-5cWlEb6Cb28jwaudnJisePOj8q8McXe3Nqcrc9FQ18TFr__Ro7fCHCHJFpf7KlORSgnuEioHhVec9pCCvkuBPI2DvPUeHTXmDxxEqlZiEnwbRsK1FQM8MQYXXtALx5w113g%3D)] In stark contrast, first-generation inhibitors like gefitinib are largely ineffective against the T790M mutation, with resistance primarily driven by an increased affinity for ATP rather than steric hindrance alone.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEQL6t3ft4RFLAnXPR-hwnCiv5WavOH5b4nrbw6xyRVpApEh7Xnd_5SBKjO0INkLdC9drWPrSAARjxgK-pDb8MkX_Vm2su_d_X5KY3A7JQPKGIebfHwQ1v0MKGdYWQ7o1zoCKDEc2ZYe02gk2c%3D)]
| Evidence Dimension | Inhibition of EGFR L858R/T790M Autophosphorylation (Cellular IC50) |
| Target Compound Data | Potent inhibition (Class representative WZ4002 IC50 ≈ 80 nM) |
| Comparator Or Baseline | First-generation inhibitor (Gefitinib): Ineffective at clinical doses due to increased ATP affinity of the mutant enzyme. |
| Quantified Difference | Qualitatively potent vs. ineffective. |
| Conditions | H1975 human lung adenocarcinoma cell line, which endogenously expresses the L858R/T790M EGFR mutation. |
This potency is the primary reason to select a third-generation inhibitor for any research involving the T790M resistance mutation.
A defining feature of third-generation EGFR inhibitors is their selectivity for mutant forms of EGFR over the wild-type (WT) enzyme. For instance, the reversible counterpart of a covalent inhibitor showed a 60-fold loss in inhibitory activity against the activating mutant (L858R) and a 20-fold loss against the double mutant (L858R/T790M) compared to the covalent version, while the covalent inhibitor itself showed no significant inhibition of WT EGFR.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFHsPZFILG8RUwvfMAV92Zy0GaGIciLFMpiwbfv6CAGqfVZnnINtOlr5ZTtjtEa1We9OtxA96SjIoVa9CDhhiPGoVIw9oqZM2OziSR7uJWcV4Qt3iq3TqJ1vUKbudOxasdPE2yExklPokUmFnaIRi8-)] Another selective inhibitor, ZWM026, demonstrated a 13-fold stronger inhibition of EGFR-L858R/T790M (IC50 = 183.7 nM) compared to WT EGFR (IC50 = 2429 nM) in a cell-free system.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEeNIR9_zOa5475TULGTd5Y2hViTSvlpvE274nunDSWIPrpw5Euxs4xJTjTdNJFdHbXxhrdbms36PJKvqMAZbFWO9i8Jqzrpeg3Ya22duy6_xb277nCw-MhEy1zkTTbVV6RXkHfxuJ67qvrh_c%3D)] This selectivity profile minimizes effects on normal cells in experimental models, which is a significant drawback of less selective second-generation inhibitors like afatinib.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVnApKhn8l-01T5ykYEEw7rGegCEUSbzfc6Xak1qlPm8Ho7F33ecsLcVjMD7jCaX3xVUeKCvRvfRvYBs795p6a1kUX2Uf1sC0_-4pLCLRSz6WjqC5JtW4nQtwMx1XfYj6Idt2LUB3m4rrF4wg%3D)]
| Evidence Dimension | Biochemical Inhibition (IC50) |
| Target Compound Data | High selectivity for mutant EGFR (e.g., 13-fold for ZWM026 vs. WT) |
| Comparator Or Baseline | Wild-Type (WT) EGFR; Second-generation inhibitors (e.g., Afatinib) which are potent against both mutant and WT EGFR. |
| Quantified Difference | >10-fold selectivity for mutant over WT is a class characteristic. |
| Conditions | Cell-free recombinant kinase assays and cellular autophosphorylation assays. |
High selectivity is crucial for designing clean experiments, reducing confounding variables from WT EGFR inhibition, and accurately modeling the therapeutic window.
EGFR-IN-80 utilizes an electrophilic Michael acceptor moiety to form a permanent covalent bond with the Cys797 residue of EGFR.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFrW1XJz1OXA82lSN20xHhDEjn1fL1r9adkSJRJnpFLgW64qSPVXFQ22AYr2qLi9BpZcF32k9d7vOpowRNPKd8K8m03p_XctVbG9ESMucBT1reVz30PtpBXkM-aY0Ex98-SckzS-t1aPsiMMxSQIPqU-E9cYLNpdFq0)] This irreversible mechanism provides sustained target inhibition that persists even after the compound is washed out of the system, a key differentiator from reversible first-generation inhibitors like gefitinib. The importance of this covalent interaction is demonstrated by comparing covalent inhibitors to their non-reactive analogs; in one study, the non-reactive analog of WZ4002 was entirely inactive in cell-based assays, whereas WZ4002 had an IC50 of ~80 nM.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqtLEY1ybJ3NA-5cWlEb6Cb28jwaudnJisePOj8q8McXe3Nqcrc9FQ18TFr__Ro7fCHCHJFpf7KlORSgnuEioHhVec9pCCvkuBPI2DvPUeHTXmDxxEqlZiEnwbRsK1FQM8MQYXXtALx5w113g%3D)] This durable target engagement simplifies experimental design for pharmacodynamic studies.
| Evidence Dimension | Cellular Activity (IC50) of Covalent vs. Non-Covalent Analog |
| Target Compound Data | Active in the nanomolar range (class representative WZ4002 IC50 ≈ 80 nM) |
| Comparator Or Baseline | Non-reactive analog of WZ4002: Inactive. |
| Quantified Difference | Potent activity vs. complete loss of activity. |
| Conditions | Cell-based autophosphorylation assays in EGFR-mutant cell lines (e.g., H1975). |
The irreversible binding mechanism ensures prolonged and stable target inhibition, which is ideal for washout experiments and studies requiring sustained pathway suppression without continuous compound exposure.
Use EGFR-IN-80 to specifically and potently inhibit the L858R/T790M double mutant in cell lines like NCI-H1975. Its high potency allows for clear analysis of downstream pathways (e.g., PI3K/Akt, MAPK) that are dependent on the resistant kinase.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEeNIR9_zOa5475TULGTd5Y2hViTSvlpvE274nunDSWIPrpw5Euxs4xJTjTdNJFdHbXxhrdbms36PJKvqMAZbFWO9i8Jqzrpeg3Ya22duy6_xb277nCw-MhEy1zkTTbVV6RXkHfxuJ67qvrh_c%3D)]
Leverage the compound's high selectivity for mutant EGFR over wild-type to dissect the specific contributions of T790M-positive cells to tumor growth or signaling, with minimal confounding effects on surrounding wild-type cells.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFHsPZFILG8RUwvfMAV92Zy0GaGIciLFMpiwbfv6CAGqfVZnnINtOlr5ZTtjtEa1We9OtxA96SjIoVa9CDhhiPGoVIw9oqZM2OziSR7uJWcV4Qt3iq3TqJ1vUKbudOxasdPE2yExklPokUmFnaIRi8-)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEeNIR9_zOa5475TULGTd5Y2hViTSvlpvE274nunDSWIPrpw5Euxs4xJTjTdNJFdHbXxhrdbms36PJKvqMAZbFWO9i8Jqzrpeg3Ya22duy6_xb277nCw-MhEy1zkTTbVV6RXkHfxuJ67qvrh_c%3D)]
Employ EGFR-IN-80 in experimental protocols that involve compound washout. The irreversible covalent binding ensures that EGFR remains inhibited long after the free compound has been removed, enabling studies on the duration of pathway suppression required for a biological effect.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqtLEY1ybJ3NA-5cWlEb6Cb28jwaudnJisePOj8q8McXe3Nqcrc9FQ18TFr__Ro7fCHCHJFpf7KlORSgnuEioHhVec9pCCvkuBPI2DvPUeHTXmDxxEqlZiEnwbRsK1FQM8MQYXXtALx5w113g%3D)]